cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features an indole core, a cyclopropanecarbonyl group, and a 4-methylphenoxypropyl substituent. Indole derivatives are significant in various fields due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE, often involves multi-step organic reactions. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides with amines to form indole derivatives.
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques, optimizing reaction conditions for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often used to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indoline derivatives .
Scientific Research Applications
3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The cyclopropanecarbonyl and 4-methylphenoxypropyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-CYCLOPROPANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopropanecarbonyl group adds rigidity, while the 4-methylphenoxypropyl group enhances lipophilicity and potential biological activity .
Properties
Molecular Formula |
C22H23NO2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
cyclopropyl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H23NO2/c1-16-7-11-18(12-8-16)25-14-4-13-23-15-20(22(24)17-9-10-17)19-5-2-3-6-21(19)23/h2-3,5-8,11-12,15,17H,4,9-10,13-14H2,1H3 |
InChI Key |
KPSLPBKWJBBHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
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